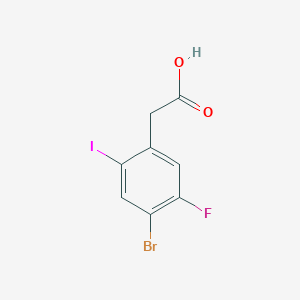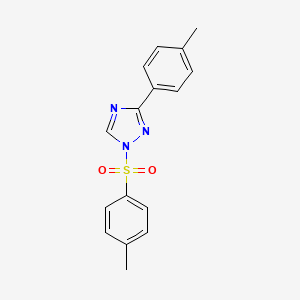![molecular formula C42H38O2P2 B12869474 (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is a complex organophosphorus compound. It is characterized by its unique structure, which includes a dibenzo-dioxecine core and two diphenylphosphine groups. This compound is of significant interest in the field of coordination chemistry due to its potential as a ligand in various catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a dibenzo-dioxecine precursor under controlled conditions. The reaction often requires the use of a base such as n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of the dibenzo-dioxecine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvents like N,N-dimethylformamide (DMF) are commonly used in the reaction medium to facilitate the process .
Analyse Des Réactions Chimiques
Types of Reactions
(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and metal salts for coordination reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are often characterized by their enhanced stability and reactivity compared to the parent compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) is used as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalysis, particularly in reactions like hydrogenation and carbon-carbon coupling .
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s potential as a ligand for metal-based drugs is of interest. Metal-phosphine complexes have shown promise in anticancer research, and this compound could be a candidate for further investigation .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic transformations makes it a valuable tool for industrial chemists .
Mécanisme D'action
The mechanism by which (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects is primarily through its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)methane: Another diphosphine ligand with a simpler structure but similar coordination properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis with a ferrocene backbone.
Bis(diphenylphosphino)ethane: Known for its flexibility and ability to form stable complexes with various metals.
Uniqueness
What sets (14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) apart is its unique dibenzo-dioxecine core, which provides additional steric bulk and rigidity. This can lead to enhanced selectivity and stability in catalytic processes compared to simpler diphosphine ligands .
Propriétés
Formule moléculaire |
C42H38O2P2 |
|---|---|
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
(18-diphenylphosphanyl-4,17-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-25-27-37-39(41(31)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34)40-38(44-30-16-15-29-43-37)28-26-32(2)42(40)46(35-21-11-5-12-22-35)36-23-13-6-14-24-36/h3-14,17-28H,15-16,29-30H2,1-2H3 |
Clé InChI |
LWTIZHGRWSKLRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)OCCCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



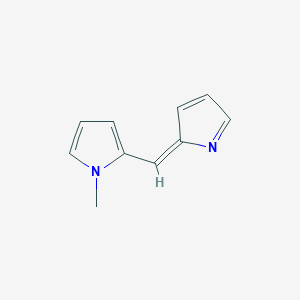
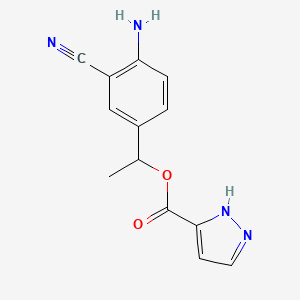
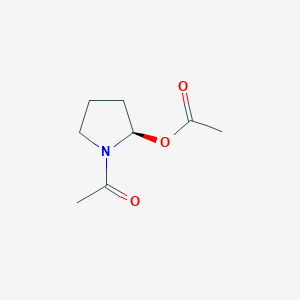
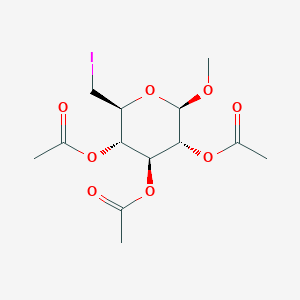

![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
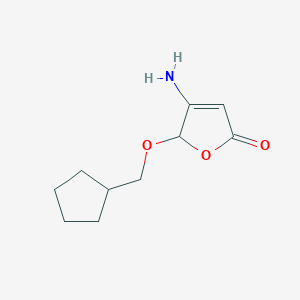
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
